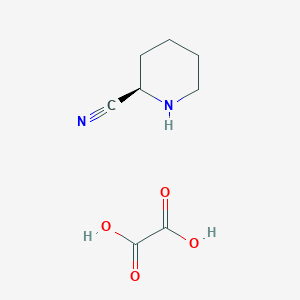

(2R)-piperidine-2-carbonitrile; oxalic acid

Beschreibung

Eigenschaften

IUPAC Name |

oxalic acid;(2R)-piperidine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2.C2H2O4/c7-5-6-3-1-2-4-8-6;3-1(4)2(5)6/h6,8H,1-4H2;(H,3,4)(H,5,6)/t6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKQSPZJUZKAACN-FYZOBXCZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C#N.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@H](C1)C#N.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(2R)-piperidine-2-carbonitrile: The synthesis of (2R)-piperidine-2-carbonitrile typically involves the chiral resolution of racemic piperidine-2-carbonitrile or the asymmetric synthesis using chiral catalysts. One common method is the hydrogenation of 2-cyanopyridine using a chiral catalyst to obtain the (2R)-enantiomer.

Oxalic Acid: Oxalic acid can be synthesized through various methods, including the oxidation of carbohydrates, the reaction of carbon monoxide with sodium hydroxide, and the electrochemical reduction of carbon dioxide. .

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: Oxalic acid can undergo oxidation to form carbon dioxide and water. This reaction is often catalyzed by strong oxidizing agents such as potassium permanganate.

Reduction: Oxalic acid can be reduced to formic acid and carbon monoxide. This reaction can be catalyzed by metals such as platinum or palladium.

Substitution: (2R)-piperidine-2-carbonitrile can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Platinum, palladium, hydrogen gas.

Substitution: Amines, alcohols, strong bases.

Major Products

Oxidation of Oxalic Acid: Carbon dioxide, water.

Reduction of Oxalic Acid: Formic acid, carbon monoxide.

Substitution of (2R)-piperidine-2-carbonitrile: Various substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: : (2R)-piperidine-2-carbonitrile is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Oxalic acid is used as a reducing agent, a bleaching agent, and a precursor for the synthesis of other chemicals such as glycolic acid .

Biology: : Oxalic acid plays a role in the metabolism of plants and microorganisms. It is involved in the regulation of calcium levels and the formation of calcium oxalate crystals in plants .

Medicine: Oxalic acid is used in the treatment of certain medical conditions, such as kidney stones, by promoting the dissolution of calcium oxalate crystals .

Industry: : Oxalic acid is used in various industrial processes, including metal cleaning, textile processing, and wastewater treatment. It is also used as a precursor for the production of polymers and other chemicals .

Wirkmechanismus

(2R)-piperidine-2-carbonitrile: : The mechanism of action of (2R)-piperidine-2-carbonitrile derivatives in medicinal applications often involves the modulation of neurotransmitter receptors or enzymes involved in neurotransmitter synthesis and degradation. These compounds can act as agonists or antagonists of specific receptors, leading to changes in neurotransmitter levels and signaling pathways.

Oxalic Acid: : Oxalic acid acts as a chelating agent, binding to metal ions such as calcium and forming insoluble complexes. This property is utilized in various applications, including the treatment of metal poisoning and the removal of metal ions from solutions .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Comparison of Oxalic Acid with Other Carboxylic Acids

Oxalic acid’s dual carboxylic acid groups distinguish it from monocarboxylic acids (e.g., acetic acid) and other dicarboxylic acids (e.g., malonic, succinic). Key comparisons include:

Oxalic acid’s strong acidity and chelating capacity make it effective in mitigating chilling injury in fruits by reducing oxidative stress , whereas malic acid’s hydroxyl group enhances its role in cellular pH regulation. Unlike acetic acid, oxalic acid forms stable complexes with metal ions (e.g., Ca²⁺, Fe³⁺), which can interfere with nutrient absorption in plants .

Comparison of (2R)-Piperidine-2-carbonitrile with Related Nitriles

Piperidine-2-carbonitrile’s saturated ring and chiral center contrast with pyridine-based nitriles and other heterocyclic nitriles:

Comparative Analysis of Combined Salt/Co-crystal Forms

The combination of (2R)-piperidine-2-carbonitrile with oxalic acid may form salts or co-crystals. Similar compounds include:

The 2:1 stoichiometry in piperidine-2-carbonitrile oxalate (2:1) suggests strong ionic interactions, enhancing thermal stability compared to 1:1 salts .

(2R)-Piperidine-2-carbonitrile in Drug Development

Biologische Aktivität

(2R)-Piperidine-2-carbonitrile; oxalic acid, often referred to as (2R)-piperidine-2-carbonitrile hemioxalate, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a piperidine ring with a cyano group attached at the second carbon and is associated with oxalic acid, which enhances its reactivity and biological properties.

Chemical Structure and Properties

The structural formula of (2R)-piperidine-2-carbonitrile hemioxalate can be represented as follows:

This indicates the presence of two oxalate groups, contributing to its acidic properties and potential interactions in biological systems.

Biological Activity

Research has indicated that (2R)-piperidine-2-carbonitrile hemioxalate exhibits various biological activities , making it a candidate for further pharmacological exploration. Initial studies suggest potential antimicrobial , antitumor , and neuroprotective effects, which are summarized in the following table:

The exact mechanism of action for (2R)-piperidine-2-carbonitrile hemioxalate is not fully understood, but it is believed to involve interactions with key biological targets such as:

- Proto-oncogene tyrosine-protein kinase Src : This interaction may play a role in its antitumor activity.

- Calcium Metabolism : Oxalic acid’s involvement in regulating calcium levels could contribute to its biological effects, particularly in plant and microbial systems.

Pharmacokinetics

Pharmacokinetic studies indicate that oxalic acid is produced endogenously through the metabolism of glyoxylic acid or ascorbic acid. The compound's low molecular weight allows for efficient absorption and distribution within biological systems, although specific pharmacokinetic parameters for (2R)-piperidine-2-carbonitrile hemioxalate remain under investigation.

Case Studies

- Antimycobacterial Activity : A study demonstrated that derivatives of piperidine compounds showed significant activity against M. tuberculosis, with some exhibiting selective toxicity towards bacterial cells while being non-toxic to human keratinocytes (IC50 > 50 µg/mL) .

- Neuroprotective Effects : Research on structurally similar compounds has indicated potential neuroprotective properties, suggesting that modifications to the piperidine structure can enhance efficacy against neurodegenerative conditions.

Q & A

Q. How to prepare a standardized oxalic acid solution for titrimetric analysis?

Oxalic acid dihydrate (H₂C₂O₄·2H₂O) is commonly used as a primary standard due to its high purity and stability. To prepare an M/10 solution:

- Accurately weigh 3.15 g of oxalic acid dihydrate using analytical-grade balances.

- Dissolve in distilled water and transfer to a 250 mL volumetric flask. Use a pipette for final adjustments to avoid overshooting the mark .

- Validate concentration via titration against NaOH, ensuring heating to 60–70°C to enhance reaction kinetics .

Q. What analytical methods are reliable for quantifying oxalic acid in biological matrices like plasma and urine?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for high sensitivity and specificity:

- Use isotopically labeled oxalic acid (e.g., ¹³C₂-oxalic acid) as an internal standard.

- Acidify samples to stabilize oxalic acid and avoid precipitation.

- Validate methods using calibration curves (0.5–50 μM) and assess matrix effects via recovery tests (85–115% acceptable) .

Q. What are the key considerations for handling oxalic acid in laboratory settings?

- Toxicity: Use PPE (gloves, goggles) to prevent contact, as oxalic acid binds calcium, causing hypocalcemia.

- Storage: Keep in airtight containers to avoid hydration/dehydration, which alters molarity.

- Waste disposal: Neutralize with calcium hydroxide to form insoluble calcium oxalate .

Advanced Research Questions

Q. How can Design of Experiments (DOE) optimize oxalic acid biosynthesis in fungal cultures?

- Use Central Composite Design (CCD) to evaluate factors like pH, temperature, and nutrient ratios. For Sclerotium rolfsii:

- Autoclave media at 121°C for 20 minutes.

- Inoculate with 7-day-old mycelial plugs and incubate at 28°C.

- Analyze oxalic acid yield via ANOVA, retaining coefficients with p < 0.05. Quadratic models (e.g., Ŷ = β₀ + β₁x₁ + β₁₁x₁² + β₁₂x₁x₂) predict optimal conditions .

Q. What molecular dynamics (MD) simulations reveal about oxalic acid aggregation compared to malonic acid?

- MD studies show oxalic acid forms irregular, polydisperse clusters (≤60 molecules) due to weaker hydrogen bonding, while malonic acid aggregates into large spherical structures.

- Experimental validation: Use dynamic light scattering (DLS) or cryo-EM to compare cluster morphology in aqueous solutions .

Q. How does oxalic acid enhance hematite dissolution in mixed acid systems (e.g., H₂C₂O₄ + H₂SO₄)?

- Oxalic acid acts as a ligand, forming soluble Fe(III)-oxalate complexes (e.g., [Fe(C₂O₄)₃]³⁻), which shift dissolution thermodynamics.

- Kinetic studies: Monitor Fe²⁺ release via ICP-MS under varying acid ratios (1:1 to 1:4 H₂C₂O₄:H₂SO₄) and temperatures (25–70°C). Arrhenius plots reveal activation energy differences .

Q. What challenges arise in stereochemical characterization of (2R)-piperidine-2-carbonitrile?

- Chiral purity: Use chiral HPLC with a cellulose-based column and polarimetric detection to confirm enantiomeric excess (>98%).

- Synthesis: Employ asymmetric catalysis (e.g., Sharpless epoxidation) or enzymatic resolution. Note: Limited peer-reviewed data exist for this specific compound; cross-validate with X-ray crystallography .

Data Contradiction Analysis

Q. Why do reported pKa values for oxalic acid vary across studies?

- Oxalic acid is diprotic (pKa₁ = 1.25, pKa₂ = 4.14), but ionic strength and temperature (e.g., 25°C vs. 37°C) affect measurements.

- Standardize conditions using IUPAC guidelines (0.1 M ionic strength, 25°C) and validate via potentiometric titration .

Q. How to reconcile discrepancies in oxalic acid’s role as a "weak" vs. "strong" acid in biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.